2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide is an organic compound with a complex structure that includes a pyrimidine ring, a methoxyphenyl group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group and the sulfanyl linkage. The final step involves the attachment of the dimethylacetamide moiety.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the pyrimidine ring.
Attachment of Dimethylacetamide Moiety: The final step involves the reaction of the intermediate compound with dimethylacetamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)pyrimidin-2-amine: Shares the pyrimidine and methoxyphenyl groups but lacks the sulfanyl and dimethylacetamide moieties.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar pyrimidine structure but with different substituents.
Uniqueness
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)14(19)10-21-15-16-9-8-13(17-15)11-4-6-12(20-3)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
CUJLLRVNTCOXPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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